An In-depth Technical Guide to the Synthesis of 5-Ethylthiophene-2-carbohydrazide
An In-depth Technical Guide to the Synthesis of 5-Ethylthiophene-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the design of novel therapeutics. The introduction of a carbohydrazide moiety at the 2-position of the thiophene ring further enhances its utility, providing a versatile synthetic handle for the construction of diverse molecular architectures, including hydrazones and various heterocyclic systems. This guide provides a comprehensive, in-depth technical overview of the synthesis of 5-Ethylthiophene-2-carbohydrazide, a valuable building block for drug discovery and development. As a senior application scientist, this document is structured to not only provide robust protocols but also to elucidate the underlying chemical principles and rationale behind the experimental choices, ensuring both scientific integrity and practical applicability.
Strategic Overview of the Synthesis
The synthesis of 5-Ethylthiophene-2-carbohydrazide is a two-step process commencing from the readily accessible starting material, 2-ethylthiophene. The overall synthetic strategy involves:
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Electrophilic Acylation: Introduction of a carboxylate group at the C5 position of the thiophene ring.
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Hydrazinolysis: Conversion of the resulting ester into the target carbohydrazide.
This pathway is efficient and relies on well-established chemical transformations, making it amenable to both laboratory-scale synthesis and potential scale-up operations.
Synthesis Pathway Visualization
The following diagram illustrates the two-step reaction sequence for the preparation of 5-Ethylthiophene-2-carbohydrazide.
Caption: Overall synthetic route to 5-Ethylthiophene-2-carbohydrazide.
Step 1: Synthesis of Ethyl 5-Ethylthiophene-2-carboxylate
The initial and crucial step in this synthesis is the introduction of an ethyl carboxylate group onto the thiophene ring of 2-ethylthiophene. The directing effect of the ethyl group favors substitution at the C5 position. While several methods exist for this transformation, a common and effective approach is through Friedel-Crafts acylation followed by decarbonylation, or via direct carboxylation and subsequent esterification.
Rationale for Synthetic Approach
The choice of a two-step acylation-decarbonylation or a direct carboxylation-esterification sequence is guided by the availability of reagents and the desired scale of the reaction. The Friedel-Crafts approach is a classic and reliable method for introducing acyl groups onto aromatic rings. Direct carboxylation offers a more atom-economical alternative.
Detailed Experimental Protocol
Materials:
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2-Ethylthiophene
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Anhydrous Aluminum Chloride (AlCl₃)
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Ethyl Oxalyl Chloride
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Anhydrous Dichloromethane (DCM)
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5% Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ethanol
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Concentrated Sulfuric Acid (H₂SO₄)
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Hydrazine Hydrate (NH₂NH₂·H₂O)
Equipment:
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Round-bottom flasks
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Reflux condenser
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Magnetic stirrer with heating mantle
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure for Friedel-Crafts Acylation and Esterification:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
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Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Add ethyl oxalyl chloride (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
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Addition of 2-Ethylthiophene: After the addition is complete, add 2-ethylthiophene (1.0 equivalent) dropwise, ensuring the temperature remains below 5 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Carefully pour the reaction mixture over crushed ice and 5% HCl. Transfer the mixture to a separatory funnel and extract with dichloromethane.
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Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure ethyl 5-ethylthiophene-2-carboxylate.
Characterization of Ethyl 5-Ethylthiophene-2-carboxylate
| Property | Value |
| Molecular Formula | C₉H₁₂O₂S |
| Molecular Weight | 184.25 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~119-120 °C at 10 Torr (for the methyl ester analog)[1] |
Expected Spectroscopic Data:
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¹H NMR (CDCl₃, 400 MHz): δ 7.6-7.7 (d, 1H, thiophene-H), 6.8-6.9 (d, 1H, thiophene-H), 4.3-4.4 (q, 2H, -OCH₂CH₃), 2.8-2.9 (q, 2H, thiophene-CH₂CH₃), 1.3-1.4 (t, 3H, -OCH₂CH₃), 1.2-1.3 (t, 3H, thiophene-CH₂CH₃).
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¹³C NMR (CDCl₃, 100 MHz): δ ~162 (C=O), ~148 (thiophene-C), ~133 (thiophene-C), ~131 (thiophene-C), ~126 (thiophene-C), ~61 (-OCH₂), ~24 (thiophene-CH₂), ~15.7 (thiophene-CH₃), ~14.4 (-OCH₂CH₃).[1]
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IR (neat, cm⁻¹): ~2970 (C-H), ~1710 (C=O, ester), ~1460, ~1250 (C-O).
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Mass Spectrometry (EI): m/z (%) = 184 (M⁺).
Step 2: Synthesis of 5-Ethylthiophene-2-carbohydrazide
The final step is the conversion of the ethyl ester to the corresponding carbohydrazide via nucleophilic acyl substitution with hydrazine hydrate. This reaction is typically straightforward and high-yielding.
Mechanistic Insight
The hydrazinolysis of an ester proceeds through a nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol, driven by the formation of the stable amide-like carbohydrazide. The reaction is typically carried out in an alcoholic solvent under reflux to ensure a sufficient reaction rate.
Detailed Experimental Protocol
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 5-ethylthiophene-2-carboxylate (1.0 equivalent) in ethanol.
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Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
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Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC until the starting ester is consumed.
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Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
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Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
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Purification: The crude 5-Ethylthiophene-2-carbohydrazide is often of high purity. If necessary, it can be recrystallized from ethanol.
Characterization of 5-Ethylthiophene-2-carbohydrazide
| Property | Value |
| Molecular Formula | C₇H₁₀N₂OS |
| Molecular Weight | 170.23 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 676348-42-8[2] |
Expected Spectroscopic Data:
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¹H NMR (DMSO-d₆, 400 MHz): δ ~9.5 (s, 1H, -CONH-), ~7.5 (d, 1H, thiophene-H), ~6.9 (d, 1H, thiophene-H), ~4.4 (br s, 2H, -NH₂), 2.8 (q, 2H, thiophene-CH₂CH₃), 1.2 (t, 3H, thiophene-CH₂CH₃).
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¹³C NMR (DMSO-d₆, 100 MHz): δ ~161 (C=O), ~147 (thiophene-C), ~140 (thiophene-C), ~127 (thiophene-C), ~125 (thiophene-C), ~23 (thiophene-CH₂), ~16 (thiophene-CH₃).
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IR (KBr, cm⁻¹): ~3300, 3200 (N-H stretching), ~1640 (C=O, amide I), ~1540 (N-H bending, amide II).
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Mass Spectrometry (EI): m/z (%) = 170 (M⁺).
Safety and Handling
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Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Ethyl oxalyl chloride is corrosive and a lachrymator. Handle with care in a fume hood.
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Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate PPE. Avoid contact with skin and eyes.
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Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood.
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All reactions should be performed in a well-ventilated fume hood.
Conclusion
The synthesis of 5-Ethylthiophene-2-carbohydrazide is a robust and reproducible two-step process that provides a valuable building block for the synthesis of more complex molecules in drug discovery programs. The protocols outlined in this guide, along with the mechanistic insights and characterization data, provide a solid foundation for researchers to successfully synthesize and utilize this important intermediate. Adherence to proper safety precautions is paramount throughout the synthetic sequence.
References
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Khusnutdinov, R. I., et al. (2004). A new method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [Link]
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Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11-12), 1202-1208. [Link]
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PrepChem. (n.d.). Synthesis of (a) Ethyl 5-ethyl-2-(2-nitroanilino)-thiophene-3-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-ethylthiophene-2-carboximidate. Retrieved from [Link]
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Akhileshwari, P., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure, 1242, 130747. [Link]
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Al-Ghorbani, M., et al. (2023). Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer. Pharmaceuticals, 16(5), 721. [Link]
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PubChem. (n.d.). 5-Ethyl-4-methylthiophene-2-carbohydrazide. Retrieved from [Link]
